Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
Methyl 8-Methoxy-1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O5 It is characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring, with a methoxy group and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable diol with a carbonyl compound, followed by esterification. The reaction conditions often include the use of acid or base catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as distillation or chromatography, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, while reduction of the ester group may produce methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-methanol .
Scientific Research Applications
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism by which Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the methoxy group, which may influence its reactivity and applications.
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate:
Uniqueness
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to the presence of the methoxy group, which can participate in various chemical reactions and influence the compound’s physical and chemical properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-13-9(12)10(14-2)3-5-11(6-4-10)15-7-8-16-11/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRINZISIIAKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2(CC1)OCCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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